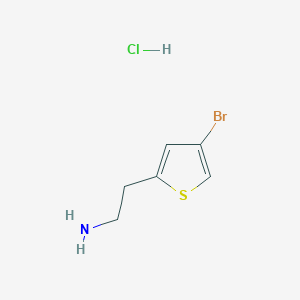
(3-Amino-4-chlorphenyl)boronsäurehydrochlorid
Übersicht
Beschreibung
“(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides .
Synthesis Analysis
This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .Molecular Structure Analysis
The molecular formula of “(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is C6H7BClNO2 . The molecular weight is 171.39 . The InChI code is 1S/C6H8BNO2.ClH/c8-6-3-1-2-5 (4-6)7 (9)10;/h1-4,9-10H,8H2;1H .Chemical Reactions Analysis
“(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is commonly used in Suzuki-Miyaura coupling reactions . It can also be used in other cross-coupling reactions, such as copper-catalyzed coupling reactions, as well as in palladium-free cross-coupling reactions .Physical And Chemical Properties Analysis
“(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is a solid compound . It has a melting point of 278-288°C . It should be stored in a sealed container in a dry room temperature environment .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
(3-Amino-4-chlorphenyl)boronsäurehydrochlorid wird in der medizinischen Chemie eingesetzt, insbesondere bei der Entwicklung von Enzyminhibitoren wie Proteaseinhibitoren. Diese Verbindungen können eine entscheidende Rolle bei der Entwicklung von Medikamenten spielen, die auf bestimmte Enzyme abzielen, die an Krankheitsprozessen beteiligt sind .
Polymerwissenschaft
Diese Verbindung dient als Boronsäurequelle bei der Synthese von Boranat-funktionalisierten Monomeren. Diese Monomere sind essenziell für die Herstellung von Polymeren mit bestimmten Eigenschaften, wie z. B. Empfindlichkeit gegenüber verschiedenen Reizen oder die Fähigkeit, komplexe Strukturen zu bilden .
Arzneimittelverabreichungssysteme
In der Arzneimittelverabreichung kann this compound als Transduktionskomponente in feedbackgesteuerten Arzneimittelverabreichungspolymeren verwendet werden. Dies ermöglicht die präzise Steuerung der Arzneimittelfreisetzung auf der Grundlage spezifischer biologischer Trigger .
Bor-Neutroneneinfangtherapie (BNCT)
Aminoboronsäuren, einschließlich this compound, finden Anwendung in BNCT-Therapeutika. BNCT ist eine Art der Strahlentherapie, die zur Behandlung von Krebs eingesetzt wird, indem thermische Neutronen an Boratomen in einer Verbindung eingefangen werden, die auf Tumorzellen ausgerichtet ist .
Katalyse
Diese Verbindung ist an Kreuzkupplungsreaktionen beteiligt, die grundlegende Prozesse in der Katalyse sind. Diese Reaktionen sind entscheidend für die Bildung neuer chemischer Bindungen und werden in der Synthese verschiedener organischer Verbindungen weit verbreitet eingesetzt .
Sensoranwendungen
Boronsäuren sind bekannt für ihre Wechselwirkungen mit cis-Diolen, was sie für Sensoranwendungen nützlich macht. Sie können verwendet werden, um Sensormoleküle zu erzeugen, die eine verbesserte Selektivität gegenüber bestimmten Analyten aufweisen .
Affinitätschromatographie
Derivate von Boronsäuren, wie this compound, werden auch in der Kohlenhydrat-Affinitätschromatographie eingesetzt. Diese Technik wird zur Trennung und Reinigung von Kohlenhydraten und Glykokonjugaten eingesetzt .
Wirkmechanismus
Safety and Hazards
“(3-Amino-4-chlorophenyl)boronic acid hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding substance contact, ensuring adequate ventilation, and evacuating the danger area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-amino-4-chlorophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMLYYSBEQYCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656956 | |
| Record name | (3-Amino-4-chlorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-45-5 | |
| Record name | Boronic acid, (3-amino-4-chlorophenyl)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4-chlorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-chlorobenzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)
![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)



![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)


![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)



